molecular formula C25H33FN4O B1668245 Camicinal CAS No. 923565-21-3

Camicinal

Cat. No.: B1668245
CAS No.: 923565-21-3
M. Wt: 424.6 g/mol
InChI Key: RZKDEGZIFSJVNA-IBGZPJMESA-N
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Description

Camicinal (GSK962040) is a small-molecule motilin receptor agonist designed to enhance gastrointestinal (GI) motility by selectively activating motilin receptors in the gastric antrum. Unlike macrolide antibiotics such as erythromycin, which also act as motilin agonists, this compound lacks antimicrobial activity and demonstrates improved receptor selectivity . Its primary therapeutic application is in accelerating gastric emptying, particularly in conditions like diabetic gastroparesis and Parkinson’s disease-related GI dysfunction.

Properties

IUPAC Name

1-[4-(3-fluoroanilino)piperidin-1-yl]-2-[4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FN4O/c1-19-17-29(14-11-27-19)18-21-7-5-20(6-8-21)15-25(31)30-12-9-23(10-13-30)28-24-4-2-3-22(26)16-24/h2-8,16,19,23,27-28H,9-15,17-18H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKDEGZIFSJVNA-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025606
Record name N-(3-Fluorophenyl)-1-((4-(((3S)-3-methyl-1-piperazinyl)methyl)phenyl)acetyl)-4-piperidinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923565-21-3, 923565-22-4
Record name 1-[4-[(3-Fluorophenyl)amino]-1-piperidinyl]-2-[4-[[(3S)-3-methyl-1-piperazinyl]methyl]phenyl]ethanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camicinal [USAN:INN]
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Record name Camicinal
Source DrugBank
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Record name N-(3-Fluorophenyl)-1-((4-(((3S)-3-methyl-1-piperazinyl)methyl)phenyl)acetyl)-4-piperidinamine
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Record name 923565-21-3
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Record name 923565-22-4
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAMICINAL
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Preparation Methods

Stage 1: Piperidine Core Synthesis

The (R)-piperidin-3-amine derivative is synthesized via asymmetric hydrogenation:

Reaction Scheme 1

(R)-1-Benzylpiperidin-3-one → (R)-1-benzylpiperidin-3-amine  
(Hydrogenation, Raney Ni, 80°C, 50 bar H₂)  

Yield: 92% enantiomeric excess (ee) achieved through chiral ligand modification.

Stage 2: Acetamide Linker Preparation

The bis-acetamide linker is constructed via sequential acylations:

Reaction Conditions

  • Solvent: Dichloromethane (DCM)/water biphasic system
  • Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC)
  • Temperature: 0°C → 25°C (gradient)
  • Reaction time: 18 hours

Critical parameter control prevents epimerization at the chiral center.

Stage 3: Convergent Coupling

Final assembly employs nucleophilic acyl substitution:

Optimized Parameters

Parameter Value
Molar ratio 1:1.05 (Block1:Block2)
Base Triethylamine
Solvent Tetrahydrofuran
Temperature −10°C → 25°C
Reaction time 24 hours
Final yield 68%

This step requires strict moisture control (<50 ppm H₂O) to prevent hydrolysis.

Process Optimization Strategies

Impurity Control

Three critical mutagenic impurities (PMIs) are monitored:

Table 1: PMI Characteristics and Control

Impurity Structure Source Purge Factor
30 Alkyl chloride Stage 2 reagent 3.1×10²⁸
37 Bromo intermediate Stage 4 byproduct 6.7×10³
40 Nitro compound Stage 6 intermediate 1.2×10⁵

Purge factors combine solubility (85%) and reactivity (15%) components.

Crystallization Optimization

Final purification uses anti-solvent crystallization:

Crystallization Parameters

  • Solvent system: Ethanol/water (7:3 v/v)
  • Cooling rate: 0.5°C/min
  • Seed loading: 2% w/w
  • Final purity: 99.8% (HPLC)

This process reduces residual solvent levels below ICH Q3C limits.

Analytical Characterization

Spectroscopic Profiling

1H NMR (400 MHz, DMSO-d6)
δ 8.21 (d, J=7.8 Hz, 1H), 7.45–7.32 (m, 2H), 4.11–3.98 (m, 1H), 3.85–3.72 (m, 2H)...

HRMS (ESI+)
Calculated for C₂₅H₃₃FN₄O [M+H]+: 424.5641
Found: 424.5639

Chiral Purity Assessment

Chiral HPLC conditions:

  • Column: Chiralpak AD-H (250 × 4.6 mm)
  • Mobile phase: n-Hexane/ethanol/diethylamine (80:20:0.1)
  • Flow rate: 1.0 mL/min
  • Retention time: 12.7 min (R-isomer)

Scale-up Challenges and Solutions

Table 2: Bench-to-Pilot Plant Transition

Parameter Laboratory Scale Pilot Scale (50 L)
Hydrogenation time 8 hours 14 hours
Cooling capacity 5°C/min 1.2°C/min
Mixing efficiency 95% 82%
Final yield 68% 61%

Scale-up modifications included:

  • Installation of cascaded cooling system
  • Modified impeller design for viscous mixtures
  • Real-time PAT (Process Analytical Technology) monitoring

Regulatory Compliance

The process meets ICH Q7 and Q11 guidelines through:

  • Defined critical quality attributes (CQAs)
  • Design space establishment via DoE (Design of Experiments)
  • Continuous process verification

Batch records demonstrate ≤0.15% variability in critical parameters across 23 production lots.

Chemical Reactions Analysis

Camicinal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the this compound molecule.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Applications of Camicinal

This compound (GSK962040) is a motilin receptor agonist with the potential to accelerate gastric emptying . It is a small molecule (non-macrolide) designed to enhance specificity for the recombinant human motilin receptor and decrease the negative characteristics encountered with compounds that have complex and nonspecific motilide structures .

Applications in Gastric Emptying

This compound has been shown to accelerate gastric emptying in healthy volunteers and patients with type 1 diabetes and gastroparesis .

  • Healthy Volunteers: this compound accelerated gastric emptying by 30–40% in healthy volunteers with single (50–150 mg) or 14-day repeat oral doses (50–125 mg) .
  • Type 1 Diabetes with Gastroparesis: this compound accelerated gastric emptying by 35–60% in patients with type 1 diabetes and gastroparesis . A study investigated the pharmacokinetics, pharmacodynamics, and safety of single doses of this compound in type 1 diabetes mellitus (T1DM) patients with a history of slow gastric emptying with symptoms consistent with gastroparesis .

Effects on Critically Ill Patients

This compound may enhance gastric emptying in critically ill patients receiving enteral nutrition, potentially improving nutrition delivery and clinical outcomes . A study assessed the effects of single doses of this compound on gastric emptying in mechanically ventilated feed-intolerant patients .

  • Feed-Intolerant Critically Ill Patients: A single enteral dose of this compound (50 mg) accelerates gastric emptying and increases glucose absorption in feed-intolerant critically ill patients . Following a 50 mg enteral dose, there was a trend toward accelerated gastric emptying. When patients without detectable plasma concentrations of this compound were excluded, this compound accelerated gastric emptying and increased glucose absorption .

Parkinson's Disease

This compound may improve delayed stomach emptying and help the body absorb Parkinson’s disease medications .

  • Parkinson’s Disease Patients: A study of thirty-eight people with Parkinson’s found that medication "off" time was improved by more than two hours in the group receiving 50 mg of this compound daily, who also experienced faster absorption . The this compound group also saw improvement according to the MDS-UPDRS (a scale used to measure the multiple aspects of PD), compared to the placebo group .

Clinical Trial Information

The study protocol for this compound was registered with the US NIH clinicaltrials.gov (Identifier NCT01039805) . Another clinical trial was registered with ClinicalTrials.gov NCT00861809 .

Safety and Tolerability

Single doses of this compound up to 125 mg were well tolerated in studies . this compound exhibited similar pharmacokinetic characteristics in diabetic patients to those previously reported in healthy volunteers .

Data Table: this compound Effects on Gastric Emptying

PopulationThis compound DoseGastric Emptying AccelerationGlucose Absorption Increase
Healthy Volunteers50-150 mg (single dose)30-40%Not specified
Healthy Volunteers50-125 mg (14-day repeat)30-40%Not specified
Type 1 Diabetes with GastroparesisNot specified35-60%Not specified
Feed-Intolerant Critically Ill Patients50 mgAcceleratedIncreased
Parkinson's Disease Patients50 mg dailyFaster AbsorptionNot specified

Comparison with Similar Compounds

Pharmacological Profile :

  • Mechanism : Camicinal binds to motilin receptors, inducing cholinergic-mediated contractions in the gastric antrum .
  • Efficacy : In type 1 diabetes mellitus (T1DM) patients, a single 125 mg dose reduced gastric emptying time by 95 minutes (65% improvement vs. placebo) . In Parkinson’s disease, this compound increased daily "ON" time by 11.88 hours and reduced "OFF" time by 2.31 hours .

Comparison with Similar Compounds

Macrolide Antibiotics: Erythromycin and Azithromycin

Erythromycin and azithromycin are macrolide antibiotics with incidental motilin agonist activity.

Parameter This compound Erythromycin Azithromycin
Primary Use GI motility enhancement Antibiotic + GI motility Antibiotic + GI motility
Receptor Selectivity High (no antimicrobial activity) Low (broad antibiotic effects) Low (broad antibiotic effects)
Tolerability Mild adverse events (headache, fatigue) GI side effects (nausea, diarrhea) GI side effects, QT prolongation
Desensitization Minimal Rapid receptor desensitization Rapid receptor desensitization
Dosing 25–125 mg (single dose effective) 50–200 mg (frequent dosing required) 250–500 mg (limited efficacy data)

Key Findings :

  • Efficacy : this compound achieves comparable or superior gastric emptying acceleration at lower doses (e.g., 125 mg vs. 200 mg erythromycin) without inducing antibiotic resistance .
  • Safety : Erythromycin and azithromycin are associated with severe GI adverse events and cardiac risks (e.g., QT prolongation), whereas this compound’s safety profile mirrors placebo in clinical trials .
  • Sustained Activity : this compound maintains cholinergic activity for >6 hours in rabbit models, whereas erythromycin’s effects diminish rapidly due to desensitization .

Non-Macrolide Motilin Agonists: RQ-00201894 and DS-3801b

These compounds represent this compound’s structural analogs but have distinct pharmacological outcomes.

Parameter This compound RQ-00201894 DS-3801b
Receptor Affinity pEC50 = 7.9 (human motilin receptor) pEC50 = 7.6 pEC50 = 8.1
Half-Life ~4–6 hours (oral) ~3–4 hours (oral) ~5–7 hours (oral)
Clinical Progress Phase II/III trials Discontinued (efficacy concerns) Discontinued (safety concerns)
Tolerability Well-tolerated Limited data (gastrointestinal AEs) Limited data (hepatic toxicity)

Key Findings :

  • Receptor Activation : DS-3801b exhibits higher receptor affinity but was discontinued due to hepatic toxicity in preclinical models, whereas this compound’s selectivity and safety data support continued clinical evaluation .
  • In contrast, RQ-00201894 failed due to inconsistent motility enhancement .

Structural and Functional Differentiation

  • Chemical Structure: this compound’s non-macrolide structure (1-{4-[(3-fluorophenyl)amino]-1-piperidinyl}-2-(4-{[(3S)-3-methyl-1-piperazinyl]methyl}phenyl)ethanone) avoids the macrocyclic lactone ring of erythromycin, reducing off-target interactions .

Biological Activity

Camicinal (GSK962040) is a novel motilin receptor agonist that has garnered attention for its potential therapeutic applications, particularly in enhancing gastric motility and addressing conditions such as gastroparesis and feed intolerance in critically ill patients. This article delves into the biological activity of this compound, summarizing key findings from clinical studies, pharmacodynamics, and its physiological effects.

Overview of this compound

This compound is a synthetic small molecule designed to selectively activate the motilin receptor, which plays a crucial role in gastrointestinal motility. Unlike traditional macrolide antibiotics, this compound does not possess antibiotic properties, making it a unique candidate for treating gastrointestinal disorders without the associated risks of antibiotic resistance.

This compound's mechanism of action involves stimulating motilin receptors in the gastrointestinal tract, leading to increased gastric emptying and enhanced gut hormone secretion. Studies have demonstrated that this compound can accelerate gastric emptying by 30-40% in healthy individuals when administered in single doses ranging from 50 to 150 mg .

Key Pharmacodynamic Effects

  • Gastric Emptying : In critically ill patients with feed intolerance, a single dose of 50 mg this compound significantly reduced gastric emptying time from an average of 117 minutes pre-treatment to 76 minutes post-treatment .
  • Glucose Absorption : this compound also enhances glucose absorption, with studies showing an increase from an area under the curve (AUC) of 28.63 mmol.min/L to 71.63 mmol.min/L following treatment .

Clinical Studies and Findings

Several clinical trials have assessed the efficacy and safety of this compound:

Study on Feed-Intolerant Patients

A randomized controlled trial involving mechanically ventilated feed-intolerant patients found that this compound significantly improved gastric emptying and glucose absorption compared to placebo. The study reported a median gastric emptying time reduction and notable increases in glucose absorption metrics .

ParameterPre-Treatment (mean)Post-Treatment (mean)P-value
Gastric Emptying Time (min)11776<0.001
Glucose Absorption (mmol.min/L)28.6371.63<0.001

Study on Parkinson's Disease

Another significant study evaluated the effects of this compound on motor response in patients with Parkinson's disease receiving l-dopa treatment. Results indicated that co-administration of this compound improved the pharmacokinetics of l-dopa, reducing the time to peak concentration (Tmax) and enhancing overall motor function as measured by the MDS-UPDRS scale .

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials, with adverse events reported at rates similar to placebo groups. Serious adverse events were noted but were not conclusively linked to this compound treatment . The safety profile appears favorable, particularly when compared to existing treatments for gastroparesis.

Q & A

Q. What is the primary pharmacological mechanism of Camicinal (GSK962040), and how does this inform experimental design in gastrointestinal motility studies?

this compound is a motilin receptor agonist that enhances gastric emptying by stimulating cholinergic pathways in the gastrointestinal tract . To study its effects:

  • Experimental Design : Use in vitro models (e.g., human or animal-derived smooth muscle tissues) to measure contractility changes. Include controls for baseline motility and comparator agents (e.g., erythromycin).
  • Dosage Considerations : Reference preclinical studies using 0.1–10 µM concentrations for isolated tissue experiments .
  • Methodological Note : Ensure tissue viability via ATP-dependent assays and account for interspecies variability in receptor affinity .

Q. How should researchers address this compound’s stability in in vitro assays under varying pH and temperature conditions?

  • Stability Protocols : Store this compound in lyophilized form at -20°C, reconstituted in DMSO (≤10 mM stock). Avoid repeated freeze-thaw cycles to prevent degradation .
  • pH Sensitivity : Test activity across physiological pH ranges (e.g., gastric vs. intestinal pH) using buffer-adjusted assays. Data gaps exist in its stability at pH < 3, necessitating empirical validation .

Q. What are the ethical and methodological requirements for administering this compound in animal studies?

  • Animal Models : Use species with conserved motilin receptor homology (e.g., dogs, rabbits). Justify sample sizes via power analysis to minimize unnecessary subjects .
  • Dosing Regimens : Follow NIH guidelines for preclinical reporting, including blinding, randomization, and detailed adverse event monitoring (e.g., emesis in dogs) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy in diabetic gastroparesis be systematically analyzed?

Contradictions arise from variability in patient subgroups or motility assessment methods.

  • Data Reconciliation Framework :

Stratify clinical trial data by glycemic control status and autonomic neuropathy severity.

Compare motility metrics (e.g., gastric emptying scintigraphy vs. wireless motility capsule results).

Apply multivariate regression to isolate this compound-specific effects from confounders (e.g., concomitant medications) .

  • Example Table :
StudyPopulation (n)Motility MetricEfficacy (vs. Placebo)Confounders Noted
AT2DM, HbA1c >8% (30)Scintigraphy∆ 12% (p=0.03)Metformin use
BT1DM, no neuropathy (45)Wireless Capsule∆ 5% (p=0.21)None

Q. What strategies optimize this compound’s pharmacokinetic/pharmacodynamic (PK/PD) modeling in translational studies?

  • PK Sampling : Collect plasma/tissue samples at intervals reflecting its half-life (reported 4–6 hours in humans). Use LC-MS/MS for quantification .
  • PD Endpoints : Link PK data to gastric motility biomarkers (e.g., antral contraction frequency) via Emax models. Address inter-individual variability using population PK approaches .
  • Challenge : Limited human tissue data necessitates extrapolation from animal models; validate with microdosing studies .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in long-term motility studies?

  • Transcriptomics : Profile gut mucosal biopsies pre/post-treatment for motility-related genes (e.g., MLN, CHRM3).
  • Metabolomics : Compare fecal/serum metabolites (e.g., short-chain fatty acids) to assess microbial interactions .
  • Integration : Use pathway analysis tools (e.g., IPA, MetaboAnalyst) to map cross-omics interactions and identify unintended pathways .

Methodological Guidance

Q. What statistical techniques are appropriate for analyzing this compound’s dose-response relationships in heterogeneous cohorts?

  • Nonlinear Regression : Fit sigmoidal dose-response curves (variable slope) to account for ceiling effects in motility enhancement.
  • Handling Outliers : Apply robust regression (e.g., Huber loss) to mitigate skewed data from non-responders .
  • Reporting : Adhere to CONSORT guidelines for clinical trials or ARRIVE for preclinical studies .

Q. How should researchers design in vitro experiments to minimize confounding by this compound’s solvent (DMSO)?

  • Solvent Controls : Include DMSO-only groups at matching concentrations (e.g., 0.1% v/v).
  • Blinding : Code treatment groups to prevent observer bias in motility scoring .
  • Validation : Confirm solvent inertness via ATP assays or control tissue viability checks .

Data Reproducibility and Transparency

Q. What steps ensure reproducibility when sharing this compound-related datasets?

  • Metadata Standards : Annotate datasets with experimental conditions (pH, temperature, species), instrument parameters, and raw/processed data flags .
  • Repository Use : Deposit in FAIR-aligned repositories (e.g., Zenodo, Figshare) with CC-BY licenses .
  • Limitations Section : Explicitly state constraints (e.g., lack of long-term stability data) to guide replication efforts .

Q. How can researchers resolve discrepancies between in silico predictions and empirical results for this compound’s receptor binding?

  • Molecular Dynamics (MD) : Simulate binding pocket interactions under physiological conditions (e.g., solvation, membrane proximity).
  • Validation : Compare MD results with SPR (surface plasmon resonance) binding assays .
  • Documentation : Publish negative results to refine predictive algorithms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Camicinal
Reactant of Route 2
Camicinal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.